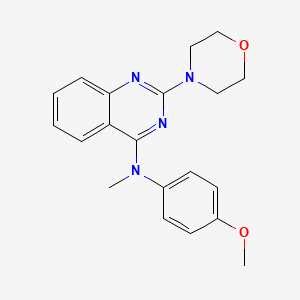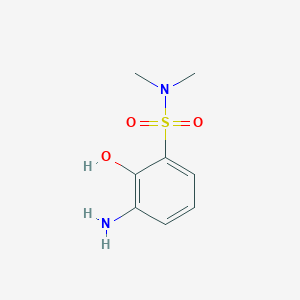
4-(1-phenylethyl)-2,6-ditert-butyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is an organic compound with the molecular formula C23H32O. It is a phenolic antioxidant known for its stability and effectiveness in preventing oxidation in various materials. This compound is widely used in industrial applications due to its ability to inhibit the degradation of polymers and other materials exposed to oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a strong Lewis acid catalyst such as aluminum phenoxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective ortho-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The intermediate phenolate ion is strongly para-directing, and a strong Lewis acid such as aluminum ion is necessary to achieve selective ortho-alkylation .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-phenylethyl)-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are reactive intermediates.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone methides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(1-phenylethyl)-2,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Mécanisme D'action
The antioxidant mechanism of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,4-Di-tert-butylphenol: Another phenolic antioxidant with applications in stabilizing polymers and other materials.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high stability and effectiveness as an antioxidant in various industrial applications .
Uniqueness
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is unique due to its specific structural features, including the phenylethyl group, which provides additional steric hindrance and enhances its antioxidant properties. This makes it particularly effective in applications where high stability and resistance to oxidative degradation are required .
Propriétés
Numéro CAS |
17540-76-0 |
|---|---|
Formule moléculaire |
C22H30O |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-15,23H,1-7H3 |
Clé InChI |
QAIIXGKSSGKVOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)


![3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-ol](/img/structure/B8713283.png)




![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)


